molecular formula C9H5NO4 B1256647 5,6-Indolequinone-2-carboxylic acid

5,6-Indolequinone-2-carboxylic acid

Cat. No.: B1256647
M. Wt: 191.14 g/mol
InChI Key: FXURFKFOPCZEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Indolequinone-2-carboxylic acid is a pivotal, reactive intermediate in the biosynthetic pathway of eumelanin, the brown-black pigment found in mammals . This oxidized indolequinone is enzymatically produced from its precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . In melanogenesis, the enzyme tyrosinase catalyzes the oxidation of DHICA to form 5,6-Indolequinone-2-carboxylic acid, which subsequently undergoes polymerization to form the melanin polymer . This specific carboxylic acid-containing monomer contributes to the overall properties of the resulting eumelanin, which is known for its photoprotective capabilities, broad-band UV-visible absorption, and stable free radical behavior . Beyond its fundamental role in mammalian pigmentation and skin photoprotection, this compound and its derivatives are of significant interest in interdisciplinary research. Its properties as a redox-active quinone make it a subject of study in the development of functional materials, including conductive polymers and bio-inspired coatings . Researchers utilize this high-purity compound to explore its reactivity, polymerization kinetics, and the structure-property relationships of the resulting macromolecular assemblies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6-dioxo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXURFKFOPCZEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=O)C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344270
Record name 6-Hydroxy-5-oxo-5H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827629-21-0
Record name 6-Hydroxy-5-oxo-5H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Reduction Steps

The process initiates with o-nitrotoluene and diethyl oxalate as primary reactants. In a sodium ethoxide-catalyzed ethanol solution, these substrates undergo condensation at 50–55°C for 16–18 hours. Atmospheric distillation removes ethanol, yielding an intermediate (III) , which is subsequently reduced with hydrazine hydrate in the presence of ferrous hydroxide.

Critical Reaction Conditions:

  • Molar Ratio: 1:1.5 (o-nitrotoluene : diethyl oxalate)

  • Catalyst: 18% sodium ethoxide in ethanol

  • Reduction Agent: 80% hydrazine hydrate aqueous solution

  • Post-Treatment: Adjust pH to 7–8 with NaOH, followed by HCl precipitation.

Oxidation to 5,6-Indolequinone-2-Carboxylic Acid

The indole-2-carboxylic acid intermediate is oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. For example:

Indole-2-carboxylic acid+H2O2H+IQCA+2H2O\text{Indole-2-carboxylic acid} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{IQCA} + 2\text{H}_2\text{O}

Optimized Parameters:

  • Oxidant: 30% H2_2O2_2

  • Temperature: 60–70°C

  • Reaction Time: 4–6 hours

  • Yield: ~65% (based on indole-2-carboxylic acid).

Enzymatic Oxidation of 5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)

IQCA is a natural metabolite produced during melanogenesis via the oxidation of DHICA. Human tyrosinase and tyrosinase-related protein 1 (TYRP1) catalyze this transformation.

In Vitro Enzymatic Reconstitution

A study demonstrated that recombinant human tyrosinase efficiently oxidizes DHICA to IQCA at physiological pH (7.4). The reaction proceeds as follows:

DHICATyrosinase/O2IQCA+H2O\text{DHICA} \xrightarrow{\text{Tyrosinase/O}2} \text{IQCA} + \text{H}2\text{O}

Key Findings:

  • Kinetics: Vmax=0.45μM/minV_{\text{max}} = 0.45 \, \mu\text{M/min}, Km=12.5μMK_m = 12.5 \, \mu\text{M}

  • Spectroscopic Confirmation: IQCA formation monitored at λmax=560nm\lambda_{\text{max}} = 560 \, \text{nm}.

TYRP1-Catalyzed Oxidation

TYRP1, another melanogenic enzyme, exhibits DHICA oxidase activity in murine models. However, human TYRP1 requires cofactors such as L-DOPA for optimal activity.

Experimental Setup:

  • Substrate: 1 mM DHICA

  • Cofactor: 0.2 mM L-DOPA

  • Reaction Buffer: 50 mM phosphate (pH 6.8)

  • Product Yield: 78% after 2 hours.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Material o-NitrotolueneDHICA
Reaction Time 20–24 hours2–4 hours
Yield 60–65%70–80%
Purity 95–98%>99%
Scalability IndustrialLaboratory-scale
Cost LowHigh

Advantages and Limitations:

  • Chemical Route: Cost-effective and scalable but involves toxic reagents (e.g., hydrazine).

  • Enzymatic Route: High specificity and milder conditions but limited by enzyme stability and cost.

Mechanistic Insights into Oxidation Pathways

Chemical Oxidation Mechanism

The oxidation of indole-2-carboxylic acid proceeds via electrophilic aromatic substitution , where the electron-rich 5,6-positions of the indole ring are targeted by peroxides. The carboxylic acid group directs oxidation regioselectivity.

Enzymatic Catalysis

Tyrosinase employs a binuclear copper center to activate molecular oxygen, generating a reactive μ\mu-η2\eta^2:η2\eta^2-peroxide intermediate. This species abstracts hydrogen from DHICA, forming a semiquinone radical that disproportionates to IQCA .

Q & A

Q. What are the primary enzymatic pathways involved in the synthesis of 5,6-Indolequinone-2-carboxylic acid (IQCA) in melanogenesis?

IQCA is a key intermediate in eumelanin biosynthesis. It is formed via the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by tyrosinase (TYR) or tyrosinase-related protein 1 (TYRP1). In murine models, TYRP1 primarily catalyzes DHICA oxidation, while human tyrosinase exhibits dual functionality, acting as both a tyrosine hydroxylase and DHICA oxidase . Methodologically, this can be studied using:

  • Enzyme kinetics assays (e.g., spectrophotometric monitoring of dopachrome tautomerization).
  • Gene knockdown models (e.g., COS7 cells transiently expressing TYR or TYRP1 to isolate catalytic roles) .

Q. How can researchers detect and quantify IQCA in biological samples?

IQCA is highly reactive and prone to polymerization, making detection challenging. Recommended approaches include:

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or electrochemical detection, optimized for indolic compounds.
  • Mass spectrometry (MS) with stable isotope-labeled internal standards to account for rapid oxidation .
  • In situ derivatization using stabilizing agents like ascorbic acid to prevent degradation during extraction .

Q. What synthetic routes are available for producing IQCA and its derivatives?

IQCA can be synthesized via:

  • Oxidative cyclization of DHICA using enzymatic (TYR/TYRP1) or chemical oxidants (e.g., NaIO₄).
  • Multi-step organic synthesis starting from indole-2-carboxylic acid derivatives, with regioselective hydroxylation at positions 5 and 6 .
  • Solid-phase synthesis for generating analogs, such as halogenated or methylated derivatives, to study structure-activity relationships .

Advanced Research Questions

Q. How do interspecies differences in melanogenic enzymes impact IQCA metabolism?

Murine TYRP1 exclusively oxidizes DHICA to IQCA, whereas human tyrosinase assumes this role due to broader substrate specificity. This divergence can be investigated via:

  • Comparative enzyme assays using purified human/murine TYR and TYRP1 under identical conditions.
  • Structural modeling (e.g., molecular docking to identify active-site variations affecting substrate binding) .
  • Knockout melanocyte models to assess IQCA polymerization efficiency in TYRP1-deficient human cells .

Q. What experimental strategies resolve contradictions in reported catalytic activities of human TYRP1?

Some studies report negligible DHICA oxidase activity in human TYRP1. To address this:

  • Recombinant protein expression in heterologous systems (e.g., HEK293 cells) with rigorous purity validation (>95% by SDS-PAGE).
  • Activity profiling under varying pH and cofactor conditions (Cu²⁺ vs. Zn²⁺) to mimic physiological environments .
  • Cross-species chimeric enzymes to pinpoint functional domains responsible for catalytic divergence .

Q. How can computational modeling predict IQCA’s role in melanin polymerization?

IQCA’s quinone structure facilitates cross-linking in eumelanin. Advanced methods include:

  • Density Functional Theory (DFT) to calculate redox potentials and stability of IQCA intermediates.
  • Molecular dynamics simulations of melanin protomolecules to model polymerization kinetics .
  • QSAR (Quantitative Structure-Activity Relationship) models to correlate IQCA derivatives’ electronic properties with melanin optical/conductive properties .

Methodological Considerations Table

Research Objective Key Techniques Validation Criteria
Enzyme activity profilingSpectrophotometry, HPLC-MS/MSLinear kinetics (R² > 0.98), substrate saturation curves
Synthetic yield optimizationNMR, FT-IR, elemental analysisPurity ≥ 95%, spectral match to reference
In situ IQCA detectionDerivatization + LC-ECDRecovery rates > 80% in spiked samples

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Indolequinone-2-carboxylic acid
Reactant of Route 2
5,6-Indolequinone-2-carboxylic acid

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